molecular formula C20H24ClNO4 B8099544 Phellodendrine (chloride)

Phellodendrine (chloride)

Cat. No.: B8099544
M. Wt: 377.9 g/mol
InChI Key: DGLDSNPMIYUWGN-ZOEDVAEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phellodendrine (chloride) is a natural organic compound primarily found in the bark of the Phellodendron tree, specifically Phellodendron amurense and Phellodendron chinense. It is a quaternary ammonium alkaloid known for its diverse biological activities. The compound has a molecular formula of C20H24NO4.Cl and a molecular weight of 377.866 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phellodendrine (chloride) can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves the use of solvents such as methanol or ethanol to isolate the compound from the bark of the Phellodendron tree. The extracted compound is then purified using techniques like column chromatography .

Industrial Production Methods: In industrial settings, the production of Phellodendrine (chloride) involves large-scale extraction and purification processes. The bark of the Phellodendron tree is harvested and subjected to solvent extraction. The crude extract is then purified using column chromatography, and the final product is obtained through crystallization .

Chemical Reactions Analysis

Types of Reactions: Phellodendrine (chloride) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms of the compound .

Scientific Research Applications

Phellodendrine (chloride) has a wide range of scientific research applications, including:

Mechanism of Action

Phellodendrine (chloride) exerts its effects through multiple molecular targets and pathways. It has been shown to interact with proteins such as PTGS1, PTGS2, and PIK3CA, which are involved in inflammatory and cancer-related pathways. The compound modulates signaling pathways like the cAMP, estrogen, and TNF pathways, leading to its anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Uniqueness of Phellodendrine (chloride): Phellodendrine (chloride) is unique due to its specific molecular structure and its ability to interact with a wide range of molecular targets. Its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects, make it a valuable compound for scientific research and therapeutic applications .

Properties

IUPAC Name

(7S,13aS)-3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,11-diol;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4.ClH/c1-21-5-4-12-8-19(24-2)18(23)10-15(12)16(21)6-13-7-17(22)20(25-3)9-14(13)11-21;/h7-10,16H,4-6,11H2,1-3H3,(H-,22,23);1H/t16-,21-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLDSNPMIYUWGN-ZOEDVAEJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]12CCC3=CC(=C(C=C3C1CC4=CC(=C(C=C4C2)OC)O)O)OC.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N@@+]12CCC3=CC(=C(C=C3[C@@H]1CC4=CC(=C(C=C4C2)OC)O)O)OC.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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